4-Ethyl-1,2-oxazol-5-amine
Overview
Description
Oxazoles are a type of five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom . They are important intermediates in the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
Oxazolines, which can be converted into oxazoles, can be synthesized at room temperature in a stereospecific manner from β-hydroxy amides using Deoxo-Fluor® . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, and carbonyl compounds .
Molecular Structure Analysis
Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom .
Chemical Reactions Analysis
The oxidative aromatization of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas have also been successfully employed .
Physical and Chemical Properties Analysis
Oxazoles are stable compounds. They were first prepared in 1947 and have a boiling point of 69 °C .
Scientific Research Applications
Synthesis and Pharmaceutical Significance
4-Ethyl-1,2-oxazol-5-amine is an integral compound within the broader class of oxazoles, which are of significant interest in synthetic chemistry and pharmaceutical research due to their structural and functional diversity. The literature reveals various applications of oxazoles and related compounds in the development of pharmaceutical agents, highlighting their versatility and potential in medicinal chemistry.
Synthetic Utility in Heterocyclic Compound Formation : Oxazoles, including derivatives like this compound, serve as precursors in synthesizing a wide array of heterocyclic compounds. These include cyclic imines, which are pivotal in developing pharmaceuticals featuring N-heterocyclic motifs found in natural products and drug compounds. The utility of oxazoles in facilitating the synthesis of peptide moieties connected to N-heterocycles underscores their importance in drug discovery and development processes (Nazeri et al., 2020).
Role in Asymmetric Catalysis : Compounds containing the oxazoline ring, akin to the structural framework of this compound, are extensively used in asymmetric catalysis. These compounds derive from chiral amino alcohols and are pivotal in a variety of metal-catalyzed transformations, highlighting their critical role in creating enantiomerically enriched products, which is a fundamental aspect of pharmaceutical synthesis (Hargaden & Guiry, 2009).
Therapeutic Potential of Oxazole Derivatives : The oxazole scaffold, including derivatives such as this compound, is noted for its presence in various natural and synthetic pharmacologically active molecules. These derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This has attracted considerable interest in exploiting the oxazole framework for designing and developing new therapeutic agents, underscoring the scaffold's versatility and potential in medicinal chemistry (Kaur et al., 2018).
Mechanism of Action
Target of Action
Oxazole derivatives have been found to interact with a wide range of biological targets. These include various enzymes and receptors, and their binding ability is often due to numerous non-covalent interactions .
Mode of Action
The interaction of oxazole derivatives with their targets can lead to a variety of biological responses. The specific mode of action can vary greatly depending on the specific compound and target .
Biochemical Pathways
Oxazole derivatives can affect a variety of biochemical pathways. For example, some oxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific pathways affected would depend on the specific compound and its targets.
Pharmacokinetics
The pharmacokinetics of oxazole derivatives can vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .
Result of Action
The result of an oxazole derivative’s action can vary greatly depending on the specific compound and its targets. Some oxazole derivatives have been found to have therapeutic potentials, valuable for medical applications .
Action Environment
The action, efficacy, and stability of oxazole derivatives can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds .
Future Directions
Biochemical Analysis
Biochemical Properties
4-Ethyl-1,2-oxazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction. This inhibition can result in altered cellular responses and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites. These interactions can lead to changes in the metabolic profile of cells, affecting their overall function and health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
4-ethyl-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-4-3-7-8-5(4)6/h3H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWIUXDOHJUCMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(ON=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249965-64-7 | |
Record name | 4-ethyl-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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